Yttrium methoxyethoxide

Description

Significance of Metal Alkoxides as Precursors in Materials Science

Metal alkoxides are a class of chemical compounds where a metal is bonded to an organic group through an oxygen atom (alkoxide group). fiveable.me They are highly valued as precursors in materials science, particularly for the synthesis of high-purity metal oxides. fiveable.me Their significance stems from several key properties:

High Reactivity: Metal alkoxides are highly reactive, especially towards water. This reactivity is fundamental to the sol-gel process, where they undergo hydrolysis and condensation reactions to form a stable network of metal-oxygen-metal bonds. fiveable.mesigmaaldrich.com

Solubility: Many metal alkoxides exhibit good solubility in organic solvents, which allows for the creation of homogeneous precursor solutions. fiveable.me This property is crucial for achieving uniform composition and microstructure in the final material.

Low-Temperature Processing: The sol-gel process, which heavily utilizes metal alkoxides, allows for the synthesis of high-purity, homogeneous inorganic oxide materials at much lower temperatures than traditional ceramic methods. sigmaaldrich.com

Versatility: This class of precursors can be used to produce a wide variety of materials, including thin films, nanoparticles, fibers, and coatings. fiveable.mesigmaaldrich.com By controlling the reaction conditions, the properties of the resulting materials, such as particle size and porosity, can be precisely tailored. fiveable.mescience.gov

Overview of Yttrium Methoxyethoxide's Role as a Versatile Precursor

This compound, with the chemical formula Y(OCH₂CH₂OCH₃)₃, is a prime example of a versatile metal alkoxide precursor. lookchem.comsigmaaldrich.cn Its utility lies in its ability to decompose cleanly to form yttrium oxide (Y₂O₃) and other yttrium-containing materials. lookchem.comsigmaaldrich.cn This makes it an essential ingredient in the fabrication of several advanced functional materials through processes like sol-gel synthesis and chemical vapor deposition. fiveable.melookchem.com

Key applications where this compound serves as a critical precursor include:

Solid Oxide Fuel Cells (SOFCs): It is a key precursor for producing yttria-stabilized zirconia (YSZ), a vital material for the electrolyte in SOFCs. lookchem.comsigmaaldrich.cn YSZ exhibits high ionic conductivity and stability, properties essential for efficient and durable energy conversion. lookchem.com

Phosphor Materials: The compound is used to synthesize phosphor materials like Yttrium Aluminum Garnet (YAG). lookchem.com High-quality phosphors with enhanced luminescent properties are developed using this precursor for applications in lighting and displays. lookchem.com

High-Temperature Superconductors (HTSC): this compound has been used as a precursor for the formation of YBa₂Cu₃O₇-δ (YBCO), a high-temperature superconducting material. iaea.orgmit.edu

Dielectric Films: Yttrium oxide thin films, prepared from this compound, are investigated for their use as dielectric materials in advanced electronic devices due to their high chemical and thermal stability. researchgate.net

The 2-methoxyethoxide ligand enhances the solubility and stability of the yttrium precursor, making it highly suitable for these sophisticated applications. researchgate.net

Scope and Research Focus of this compound Investigations

Current research involving this compound is focused on several key areas. Investigations aim to optimize synthesis routes to enhance the properties of the final materials. For instance, research has explored the thermal annealing effects on Y₂O₃:Eu³⁺ phosphor films prepared from a yttrium 2-methoxyethoxide sol-gel precursor to improve their luminescent properties. google.com.ar

Another significant area of research is the development of complex, multi-element materials. Scientists have investigated the synthesis of triple metal alkoxides containing strontium, yttrium, and zirconium from methoxyethanol solutions to create proton-conducting electrolytes at lower firing temperatures. researchgate.net Furthermore, research into non-fluorine precursor solutions for high-critical-current-density YBCO films has involved detailed analysis of yttrium 2-methoxyethoxide to precisely control the stoichiometry of the superconducting layer. mit.edu The overarching goal of this research is to leverage the unique properties of this compound to create next-generation materials with enhanced performance for energy, electronics, and optical applications.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₁O₆Y sigmaaldrich.cn |

| Molecular Weight | 314.17 g/mol sigmaaldrich.cn |

| Appearance | Liquid sigmaaldrich.cnchemicalbook.com |

| Density | 1.039 g/mL at 25 °C sigmaaldrich.cn |

| Refractive Index | n20/D 1.416 sigmaaldrich.cnchemicalbook.com |

| Flash Point | 48 °C lookchem.comchemicalbook.com |

Table 2: Applications of this compound as a Precursor

| Application Area | Material Synthesized | Key Function of Material |

| Solid Oxide Fuel Cells (SOFCs) | Yttria-Stabilized Zirconia (YSZ) lookchem.comsigmaaldrich.cn | Electrolyte with high ionic conductivity lookchem.com |

| Phosphor Materials | Yttrium Aluminum Garnet (YAG) lookchem.comsigmaaldrich.cn | Enhanced luminescence for lighting and displays lookchem.com |

| High-Temp. Superconductors | YBa₂Cu₃O₇-δ (YBCO) iaea.orgmit.edu | Superconducting layer in 2G HTS cables mit.edu |

| Dielectric Films | Yttrium Oxide (Y₂O₃) researchgate.net | Dielectric layers in electronic devices researchgate.net |

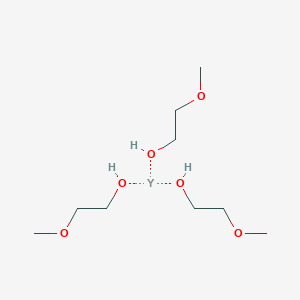

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H24O6Y |

|---|---|

Molecular Weight |

317.19 g/mol |

IUPAC Name |

2-methoxyethanol;yttrium |

InChI |

InChI=1S/3C3H8O2.Y/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |

InChI Key |

BRNAQMQKTAZZEB-UHFFFAOYSA-N |

Canonical SMILES |

COCCO.COCCO.COCCO.[Y] |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Design for Yttrium Methoxyethoxide

Direct Reaction Approaches for Yttrium Methoxyethoxide Preparation

The direct reaction of yttrium metal with 2-methoxyethanol (B45455) represents a straightforward pathway to this compound. This method, however, often requires specific conditions to proceed effectively. Research has shown that the reaction can be facilitated by a catalyst, such as mercuric chloride (HgCl₂), to activate the metal surface. researchgate.netchemcraft.su

In this approach, yttrium metal is reacted with 2-methoxyethanol, ideally in the presence of a catalyst. The general reaction is:

Y(s) + 3 CH₃OCH₂CH₂OH → Y(OCH₂CH₂OCH₃)₃(sol) + 3/2 H₂(g)

Table 1: Summary of Direct Reaction Approach

| Reactants | Catalyst | Key Observation | Outcome |

|---|---|---|---|

| Yttrium metal, 2-methoxyethanol | HgCl₂ | Incomplete reaction of the metal | This compound solution requiring filtration researchgate.net |

Alcohol Interchange Methods for this compound Synthesis

Alcohol interchange, also known as alcoholysis, is a widely used and effective method for synthesizing metal alkoxides, including this compound. researchgate.netscispace.com This technique involves the reaction of a pre-existing metal alkoxide, such as yttrium isopropoxide, with a different alcohol that has a higher boiling point, in this case, 2-methoxyethanol.

The reaction proceeds by displacing the lower-boiling alcohol (isopropanol) with the higher-boiling one (2-methoxyethanol), driving the equilibrium toward the desired product. The general scheme is:

Y(O-iPr)₃ + 3 CH₃OCH₂CH₂OH ⇌ Y(OCH₂CH₂OCH₃)₃ + 3 i-PrOH↑

This method is advantageous as it often leads to cleaner reactions and higher yields compared to direct approaches. It is also a key step in the formation of more complex, soluble mixed-metal precursors. For instance, yttrium alkoxides can undergo ligand exchange in 2-methoxyethanol to create heterometallic systems, such as the triple strontium-yttrium-zirconium methoxyethoxide used for proton-conducting electrolytes. researchgate.net

Table 2: Alcohol Interchange Synthesis

| Yttrium Precursor | Reactant Alcohol | Product | Byproduct |

|---|---|---|---|

| Yttrium isopropoxide | 2-methoxyethanol | This compound | Isopropanol researchgate.netscispace.com |

Exchange Reactions in this compound Precursor Formation

Exchange reactions provide another versatile route to this compound, typically starting from a different yttrium salt, such as yttrium acetate (B1210297). researchgate.netscispace.com In this process, yttrium acetate is reacted with 2-methoxyethanol, leading to the formation of this compound and acetic acid as a byproduct. dtic.mil

The reaction is generally carried out by heating a mixture of yttrium acetate and 2-methoxyethanol to over 125°C under reflux. dtic.mil The reaction can be represented as:

Y(OOCCH₃)₃ + 3 CH₃OCH₂CH₂OH → Y(OCH₂CH₂OCH₃)₃ + 3 CH₃COOH

A notable feature of this synthesis is that the acetic acid byproduct can subsequently react with the excess 2-methoxyethanol solvent to form an ester (2-methoxyethyl acetate), which can be removed from the system. researchgate.net This method has been proven successful for preparing this compound solutions applicable for sol-gel preparations. researchgate.net The resulting alkoxide solution is reported to be quite stable and can be stored for extended periods at room temperature. dtic.mil

Table 3: Exchange Reaction Synthesis

| Yttrium Precursor | Reagent | Conditions | Key Finding |

|---|---|---|---|

| Yttrium acetate | 2-methoxyethanol | Reflux at >125°C for 12 hours | Successful formation of a stable this compound solution researchgate.netdtic.mil |

Synthesis of Soluble Mixed-Metal this compound Precursors

A significant advantage of this compound chemistry is its application in forming soluble, single-source precursors for complex multicomponent oxides. These precursors contain multiple metals within a single molecular structure, which promotes homogeneity at the molecular level and can lead to lower crystallization temperatures for the final oxide material. koreascience.kr

Several mixed-metal systems based on this compound have been developed:

Y-Ba-Cu Systems: For the synthesis of YBa₂Cu₃O₇₋ₓ (YBCO) high-temperature superconductors, a soluble molecular precursor with the composition Cu₃O₃Ba₂Y(meOEt)₇ (meOEt = 2-methoxyethoxide) was created. researchgate.netcapes.gov.br This was synthesized by reacting a soluble copper(II) oxide polymer with barium and yttrium alkoxides. researchgate.net

Sr-Y-Zr Systems: A triple-metal alkoxide, formulated as SrYZr(OEtOMe)₉, was synthesized for producing the proton-conducting electrolyte SrZr₀.₉Y₀.₁O₃₋ᵟ. researchgate.net This precursor was formed through an alcohol exchange reaction involving metallic strontium, yttrium butoxide, and zirconium propoxide in a 2-methoxyethanol solution. researchgate.net

3d-4f Heterometallic Clusters: A novel synthetic route involves the direct reaction of a lanthanide metal (like yttrium) with a divalent transition-metal chloride (e.g., MnCl₂, CoCl₂, NiCl₂) in 2-methoxyethanol. nih.gov This method yields complex oxo-alkoxide clusters such as [Ln₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)ₓCl₆], which can serve as precursors to binary metal oxides. nih.gov

These single-source precursors are designed to ensure the correct stoichiometry is maintained from the solution phase to the final material, which is a critical challenge in fabricating complex oxides. koreascience.krrsc.org

Table 5: Examples of Mixed-Metal this compound Precursors

| Target Material | Precursor System | Synthesis Method | Reference |

|---|---|---|---|

| YBa₂Cu₃O₇₋ₓ (Superconductor) | Y-Ba-Cu Methoxyethoxide | Reaction of metal alkoxides with a copper-oxide polymer | researchgate.net, capes.gov.br |

| SrZr₀.₉Y₀.₁O₃₋ᵟ (Proton Conductor) | Sr-Y-Zr Methoxyethoxide | Alcohol exchange with mixed metal alkoxides | researchgate.net |

| LnMnO₃ (Binary Oxides) | Ln-Mn-O-Cl Methoxyethoxide Cluster | Direct reaction of Y metal with MnCl₂ in 2-methoxyethanol | nih.gov |

Application of Yttrium Methoxyethoxide As a Precursor in Advanced Material Fabrication

Sol-Gel Processing of Yttrium-Containing Materials

Yttrium methoxyethoxide, with the chemical formula Y(OCH₂CH₂OCH₃)₃, is a highly effective precursor for the sol-gel synthesis of various yttrium-containing materials. sigmaaldrich.com Its utility stems from its solubility and its ability to form stable, homogeneous solutions, which are crucial for creating uniform and high-quality end products. dtic.mil The sol-gel process offers a versatile and low-cost method for producing materials with tailored properties. mdpi.com

Fabrication of Yttria (Y₂O₃) Thin Films and Powders

This compound is a key ingredient in the sol-gel preparation of yttria (Y₂O₃) thin films and powders. sigmaaldrich.com The process generally involves the hydrolysis and condensation of the this compound precursor in a solvent, followed by heat treatment to form the crystalline yttria phase. The resulting Y₂O₃ materials exhibit desirable properties such as a high refractive index, a wide bandgap, and excellent thermal stability, making them suitable for various applications. researchgate.netmdpi.com

Thin films of Y₂O₃ are of particular interest for optical and electronic applications. researchgate.net They can be used as protective coatings, high-k gate dielectrics in transistors, and as host materials for phosphors in displays. harvard.eduamericanelements.com The sol-gel method allows for the deposition of these films on various substrates with good uniformity and control over thickness. mdpi.com For instance, researchers have successfully fabricated Y₂O₃ films for potential use in metal-oxide-semiconductor (MOS) devices. researchgate.net

The synthesis of Y₂O₃ powders via the sol-gel route using this compound also offers advantages in producing fine, homogeneous particles with controlled morphology. mdpi.com These powders are essential for fabricating high-density ceramics and other advanced materials.

Synthesis of Yttria-Stabilized Zirconia (YSZ) Materials

Yttria-stabilized zirconia (YSZ) is a ceramic material with exceptional properties, including high ionic conductivity and excellent thermal and chemical stability. These characteristics make it a crucial component in solid oxide fuel cells (SOFCs), thermal barrier coatings, and oxygen sensors. americanchemicalsuppliers.commdpi.com this compound serves as an important precursor in the sol-gel synthesis of YSZ powders and films. sigmaaldrich.com

In the sol-gel process for YSZ, this compound is co-hydrolyzed with a zirconium precursor, typically a zirconium alkoxide. This process ensures a homogeneous distribution of yttrium and zirconium at the molecular level, which is critical for achieving the desired cubic or tetragonal crystal structure of YSZ upon calcination. mdpi.com The ability to precisely control the yttrium content is a significant advantage of this method, as the properties of YSZ are highly dependent on the yttria concentration. mdpi.com For example, zirconia doped with 3 mol% Y₂O₃ typically forms the tetragonal phase, which is valued for its mechanical properties, while doping with 8 mol% or more of Y₂O₃ stabilizes the cubic phase, known for its high ionic conductivity. mdpi.com

Preparation of Yttrium Barium Copper Oxide (YBCO) Superconductors

Yttrium barium copper oxide (YBCO), with the formula YBa₂Cu₃O₇₋ₓ, is a high-temperature superconductor that has garnered significant interest for its potential applications in energy transmission, magnetic levitation, and medical imaging. ufv.bric.ac.uk The sol-gel method, utilizing precursors like this compound, offers a pathway to synthesize high-purity and homogeneous YBCO materials. aip.org

In the synthesis of YBCO, a soluble precursor containing yttrium, barium, and copper is prepared. This compound can be used as the yttrium source, reacting with soluble barium and copper compounds. aip.org One approach involves the synthesis of a soluble, molecular precursor with the composition Cu₃O₃Ba₂Y(meOEt)₇, where meOEt is 2-methoxyethoxide. aip.org The subsequent pyrolysis and oxidation of this precursor lead to the formation of the orthorhombic YBCO phase. aip.org A key advantage of this method is the potential for achieving oriented growth of the superconducting material, which is believed to be influenced by the linear Cu-O-Cu-O chains present in the precursor. aip.org YBCO prepared from such precursors has demonstrated high transition temperatures, with onset temperatures around 92.5 K and zero resistance at 89.5 K. aip.org

Formation of Yttrium Aluminum Garnet (YAG) Materials

Yttrium aluminum garnet (Y₃Al₅O₁₂, YAG) is a versatile material with excellent mechanical, chemical, and optical properties. researchgate.net It is widely used as a host material for solid-state lasers and as a phosphor in lighting and displays. americanelements.comresearchgate.net The sol-gel process, employing precursors such as this compound, provides a low-temperature route for synthesizing YAG powders and films. sigmaaldrich.comspiedigitallibrary.org

The synthesis involves the controlled hydrolysis and condensation of a mixture of yttrium and aluminum precursors. This compound, along with an aluminum alkoxide like aluminum sec-butoxide, can be used to create a homogeneous sol. dtic.mil The subsequent heat treatment of the resulting gel leads to the crystallization of the YAG phase at temperatures lower than those required for traditional solid-state reaction methods. researchgate.net Research has shown that using 2-methoxyethoxide metal derivatives is advantageous for film deposition due to their lower sensitivity to hydrolysis. researchgate.net

Development of Doped Yttrium Oxide Films for Optical Applications

Doping yttrium oxide with rare-earth elements can produce materials with unique optical properties, making them suitable for applications such as phosphors, scintillators, and optical amplifiers. americanelements.comresearchgate.net Sol-gel processing using this compound as the yttrium precursor is a flexible method for fabricating these doped films. sigmaaldrich.com The sol-gel approach allows for the uniform incorporation of dopant ions into the yttria host matrix at the molecular level.

For instance, bismuth-doped yttrium oxide (Y₂O₃:Bi) thin films have been investigated for their potential in lighting and display applications. unict.it These films can exhibit tunable visible luminescence from violet to green by varying the excitation wavelength, which is attributed to the incorporation of Bi ions into the two available lattice sites in the Y₂O₃ crystal structure. unict.it The sol-gel method facilitates the synthesis of these films with good control over the dopant concentration and homogeneity, leading to efficient and stable luminescence.

Chemical Vapor Deposition (CVD) Techniques Utilizing this compound

Chemical Vapor Deposition (CVD) is a versatile thin-film deposition technique that involves the reaction of volatile precursor gases on a heated substrate surface. While this compound is primarily used in sol-gel processing, its potential as a precursor in CVD, particularly in liquid injection MOCVD (Metal-Organic Chemical Vapor Deposition), has been explored for specific applications.

In pulsed-MOCVD, a solution containing the precursor is injected into a vaporizer, and the resulting vapor is transported to the deposition chamber. This technique offers advantages in precursor delivery and control over film growth. Research has demonstrated the use of this compound in combination with other metal-organic precursors for the deposition of yttria-stabilized zirconia (YSZ) films. researchgate.net In one study, a solution of zirconium 2-methyl-2-butoxide and this compound in toluene (B28343) was used to deposit YSZ layers. researchgate.net This process achieved a high precursor conversion efficiency of 90% and a film growth rate of 7.5 μm·h⁻¹ at a deposition temperature of 525°C. researchgate.net

The choice of precursor is critical in CVD, with requirements for volatility and thermal stability. While there is a lack of highly volatile yttrium precursors for conventional MOCVD, techniques like pulsed liquid injection can accommodate less volatile precursors like this compound. researchgate.netmdpi.com The development of erbium-doped yttrium oxide (Er:Y₂O₃) thin films for quantum technologies has also been investigated using CVD, highlighting the importance of this deposition method for creating high-quality crystalline films. arxiv.org

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications

This compound is utilized as a metal-organic precursor in MOCVD, a versatile technique for depositing high-quality thin films. In this process, volatile precursors are transported in the vapor phase to a heated substrate, where they decompose to form the desired material. The choice of precursor is critical as it influences the deposition rate, film purity, and microstructure.

One of the key applications of this compound in MOCVD is the fabrication of yttria-stabilized zirconia (YSZ) films, which are crucial materials for thermal barrier coatings and solid oxide fuel cells. In a pulsed MOCVD process, this compound has been successfully used in combination with a zirconium precursor to produce dense and stable YSZ films. researchgate.net Research has demonstrated that under optimized conditions, a high precursor conversion efficiency can be achieved. For instance, using a toluene solution containing 0.42% this compound and 3.74% zirconium 2-methyl-2-butoxide, a film growth rate of 7.5 μm·h⁻¹ was achieved at a deposition temperature of 525°C. researchgate.net This highlights the precursor's suitability for efficient, high-rate deposition processes. While other precursors like β-diketonates, such as Y(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), are also common for YSZ and YBCO (Yttrium Barium Copper Oxide) MOCVD, alkoxide precursors like this compound offer an alternative chemical pathway for film growth. researchgate.netelectrochem.orgcapes.gov.br

| Parameter | Value | Reference |

|---|---|---|

| Yttrium Precursor | This compound | researchgate.net |

| Zirconium Co-precursor | Zirconium 2-methyl-2-butoxide | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Deposition Temperature | 525°C | researchgate.net |

| Film Growth Rate | 7.5 μm·h⁻¹ | researchgate.net |

| Precursor Conversion Efficiency | 90% | researchgate.net |

Atomic Layer Deposition (ALD) with this compound Derivatives

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal and pinhole-free films with atomic-level thickness control. The process relies on sequential, self-limiting surface reactions. While yttrium oxide (Y₂O₃) is a widely studied material in ALD for applications in high-k dielectrics and protective coatings, the direct use of simple alkoxides like this compound is less common in recent literature compared to other precursor families. harvard.edu

The development of ALD precursors for yttrium has largely focused on derivatives such as cyclopentadienyl-based and amidinate-based compounds. harvard.edumdpi.comresearchgate.netmdpi.com These precursors, like Y(EtCp)₂(iPr₂-amd) and yttrium tris(N,N′-diisopropylacetamidinate), are often favored due to their enhanced thermal stability, volatility, and tailored reactivity with co-reactants like water and ozone. harvard.edumdpi.com For example, using yttrium tris(N,N′-diisopropylacetamidinate) with water as the oxygen source, a stable ALD window between 150°C and 280°C was established, with a consistent growth rate of 0.8 Å/cycle. harvard.edu This high degree of control is essential for the ALD process.

Although not as prevalent, yttrium alkoxides represent a class of precursors to which this compound belongs. Their application in ALD is feasible but can present challenges related to lower volatility and potential for gas-phase reactions (a CVD-like component) if not properly controlled. researchgate.net The reactivity of the Y-O-C bond in alkoxides with surface hydroxyl groups is the fundamental reaction mechanism, but achieving the self-limiting behavior crucial for ALD requires careful optimization of process parameters and precursor design. The trend towards more complex, heteroleptic precursors (compounds with different types of ligands) aims to fine-tune these properties for ideal ALD performance. mdpi.comrsc.org

| Precursor Type | Example Compound | Typical Growth Rate (Å/cycle) | ALD Window (°C) | Reference |

|---|---|---|---|---|

| Amidinate | Y(iPr₂amd)₃ | 0.8 | 150 - 280 | harvard.edu |

| Cyclopentadienyl | Y(CpBut)₃ | ~1.7 | ~230 | researchgate.net |

| Amidinate | Y(MeCp)₂(iPr-nPrAMD) | ~0.11 | 150 - 290 | mdpi.com |

| Liquid Precursor "Y-08" | Proprietary | 1.09 | >310 |

Control of Material Microstructure and Morphology via Precursor Chemistry

The chemical identity of the precursor, including this compound, plays a determinative role in the microstructure and morphology of the resulting material. The precursor's ligand structure, thermal stability, and decomposition byproducts directly influence the nucleation and growth of the film, which in turn dictates properties like crystallinity, grain size, surface roughness, and density. polyu.edu.hkresearchgate.net

For example, when depositing YSZ, the choice of yttrium precursor can significantly alter the final phase of the material. Studies comparing different yttrium β-diketonates in a plasma-enhanced CVD process showed that the efficiency of yttria incorporation and the resulting crystal phase (e.g., tetragonal vs. cubic zirconia) were highly dependent on the specific precursor used and the deposition temperature. osti.gov At 800°C, Y(acac)₃ was most effective at incorporating yttria to achieve a cubic phase, whereas Y(tmhd)₃ was more efficient at lower temperatures (500–600°C). osti.gov

Alkoxide precursors like this compound follow different decomposition pathways than β-diketonates. This can lead to variations in film purity, as β-diketonates can sometimes lead to carbon contamination if the ligands are not completely removed during the reaction. In contrast, alkoxides can be prone to hydrolysis, which requires strict control of moisture in the deposition system. researchgate.net Research on sol-gel preparations, another chemical deposition method, has also shown that the use of a yttrium 2-methoxyethoxide precursor influences the morphology of phosphor films. polyu.edu.hkgoogle.co.id By selecting a precursor with specific chemical bonds and reactivity, it is possible to tailor the film's microstructure for a desired application, whether it be a dense, smooth layer for a dielectric or a specific crystal orientation for an epitaxial film.

Integration of this compound in Multi-Component Material Systems

The fabrication of multi-component materials, such as complex oxides, requires the precise delivery and co-reaction of multiple precursors. This compound is a valuable precursor in this context for creating materials that incorporate yttrium along with other elements. Key requirements for precursors in these systems include high solubility in a common solvent (for liquid delivery systems), comparable volatility and decomposition temperature ranges, and a lack of detrimental gas-phase reactions between the different precursor molecules. umich.edu

The successful deposition of yttria-stabilized zirconia (YSZ) is a clear example of integrating this compound into a multi-component system. In the pulsed MOCVD process previously mentioned, this compound was dissolved in toluene along with zirconium 2-methyl-2-butoxide. researchgate.net The liquid solution was then vaporized and delivered to the reactor, where the two precursors decomposed together on the substrate to form a solid YSZ film. The final yttria content in the zirconia matrix, which determines the crystal phase and ionic conductivity, can be precisely controlled by adjusting the relative concentrations of the yttrium and zirconium precursors in the initial solution. researchgate.net

Similarly, this compound and related yttrium alkoxides are employed in the synthesis of YBCO high-temperature superconductors. researchgate.net The sol-gel synthesis of YBCO has been achieved using yttrium alkoxides formed from a reaction with 2-alkoxyethanols, demonstrating the versatility of this class of precursors. researchgate.net In these complex systems, the compatibility of the yttrium precursor with the barium and copper precursors is essential for achieving the correct stoichiometry and the desired superconducting orthorhombic phase in the final film. electrochem.orgugent.be

Mechanistic Investigations of Reactions Involving Yttrium Methoxyethoxide

Hydrolysis and Condensation Mechanisms in Sol-Gel Systems

The sol-gel process, a versatile method for producing solid materials from small molecules, involves hydrolysis and condensation reactions of metal alkoxide precursors. numberanalytics.comnweurope.eu In the context of yttrium methoxyethoxide, these reactions are fundamental to the formation of yttrium-containing materials. The hydrolysis step is the initial reaction where the this compound reacts with water, leading to the formation of yttrium hydroxide (B78521). This is followed by condensation, where the yttrium hydroxide molecules react with each other or with remaining alkoxide molecules to form a network of yttrium-oxygen-yttrium bonds, eventually leading to a gel. numberanalytics.comnweurope.eu

The rate and extent of these reactions are influenced by several factors, including pH, temperature, and the presence of catalysts. numberanalytics.com For instance, acidic conditions generally promote hydrolysis, while basic conditions favor condensation. numberanalytics.com The use of 2-methoxyethanol (B45455) as a solvent and its role as a chelating ligand can slow down the reactivity of the precursor towards water, thus preventing rapid precipitation and allowing for better control over the final material's structure. researchgate.net

In the synthesis of yttrium aluminosilicates, the stability of the sol is crucial. Attempts to introduce this compound into partially hydrolyzed tetraethyl orthosilicate (B98303) (TEOS) have been reported to be unstable, resulting in precipitation. dtic.mil However, stable yttrium-aluminosilicate (YAS) sols can be achieved by carefully controlling the reaction conditions, such as the order of addition of reactants and managing the water content. dtic.mil The use of excess water beyond what is required for theoretical hydrolysis and condensation can lead to transparent gels without precipitation. dtic.mil

Ligand Exchange Reactions and Their Influence on Precursor Behavior

Ligand exchange reactions play a significant role in modifying the behavior of this compound precursors in solution. These reactions involve the substitution of one or more methoxyethoxide ligands with other ligands, which can alter the precursor's reactivity, solubility, and stability. umich.edudtic.mil For instance, in multicomponent systems, ligand exchange between different metal alkoxides is a common phenomenon. umich.edu This can lead to the formation of new heterometallic species with different properties than the individual precursors. slu.se

The stability of the precursor solution is critical for achieving homogeneous materials. Precipitation, often triggered by uncontrolled hydrolysis, can be a major issue. umich.edu Ligand exchange can be strategically used to prevent such precipitation. Homogenizing a solution through a prior ligand exchange in a solvent like 2-methoxyethanol can control the polycondensation rate. researchgate.net This controlled reactivity is particularly important in the synthesis of complex oxides where maintaining stoichiometry in the solution phase is essential for the final product's composition. umich.edu

The choice of ligands and solvents can therefore be used to tailor the precursor's behavior. For example, the formation of mixed-metal species through self-assembly, driven by ligand exchange, can improve solubility and stability towards moisture. umich.edu This highlights the importance of understanding and controlling ligand exchange reactions for the successful application of this compound in materials synthesis.

Oligomerization and Aggregation Phenomena in Solution

In solution, this compound, like many other metal alkoxides, can undergo oligomerization and aggregation. dtic.milresearchgate.net This behavior is driven by the tendency of the yttrium cation to increase its coordination number. The methoxyethoxide ligands can act as bridging ligands, connecting multiple yttrium centers to form oligomeric species. The extent of oligomerization is influenced by factors such as the concentration of the precursor, the nature of the solvent, and the presence of other coordinating species. dtic.milresearchgate.net

For metals with lower valences, such as yttrium(III), it is often difficult to obtain monomeric metal alkoxides, and they tend to exist as oligomers. dtic.mil This aggregation behavior is a key factor in the sol-gel process, as the aggregation of precursor species eventually leads to the formation of a continuous network, or gel. researchgate.net The structure and properties of the final material are directly related to the nature and extent of this aggregation.

The formation of heterometallic species through coordination equilibria in solution is a direct consequence of these aggregation phenomena. slu.se In mixtures of metal alkoxides, the formation of mixed-metal aggregates can be more favorable than the formation of homometallic species, leading to a homogeneous distribution of the different metals in the resulting material. umich.edu Understanding the factors that control oligomerization and aggregation is therefore crucial for designing precursors that will lead to materials with desired properties.

Decomposition Pathways and Thermal Conversion to Metal Oxides

The thermal decomposition of this compound is the final step in the conversion of the precursor to yttrium oxide or other yttrium-containing mixed-metal oxides. This process involves the removal of the organic ligands through heating, leaving behind the inorganic oxide material. The specific decomposition pathway can be complex and may involve several intermediate species. researchgate.netrsc.org

The decomposition process is typically studied using thermoanalytical techniques such as thermogravimetry (TGA) and differential thermal analysis (DTA). researchgate.netresearchgate.net These techniques provide information about the temperatures at which different decomposition events occur and the nature of these transformations (endothermic or exothermic). For example, the decomposition of yttrium acetate (B1210297), another common precursor for yttria, proceeds through the formation of intermediate hydroxide and carbonate species before finally yielding the oxide at higher temperatures. researchgate.net A similar multi-step process can be expected for this compound.

The atmosphere in which the decomposition is carried out can have a significant effect on the process. researchgate.net For instance, in an oxygen-containing atmosphere, the organic ligands will combust, an exothermic process that can influence the final microstructure of the oxide. researchgate.net The thermal decomposition of yttrium-containing precursors can lead to the formation of nanocrystalline yttrium oxide, with the morphology and microstructure of the final product being influenced by the decomposition conditions. mdpi.com

Mechanistic Insights into Polymerization Reactions Catalyzed by this compound

Yttrium alkoxides, including this compound and related compounds, have shown significant catalytic activity in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and β-butyrolactone, to produce biodegradable polyesters like polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB). ufrgs.brrsc.orgnih.gov The mechanism of these polymerizations is generally believed to proceed via a coordination-insertion mechanism. ufrgs.br

In this mechanism, the cyclic ester monomer first coordinates to the yttrium center of the catalyst. This is followed by the nucleophilic attack of an alkoxide ligand (which can be the methoxyethoxide group or a growing polymer chain) on the carbonyl carbon of the coordinated monomer. This attack leads to the opening of the ester ring and the insertion of the monomer unit into the yttrium-alkoxide bond. The process then repeats with the coordination and insertion of subsequent monomer units, leading to the growth of the polymer chain.

The structure of the ligands surrounding the yttrium center plays a crucial role in determining the activity and stereoselectivity of the catalyst. rsc.orgresearchgate.net By modifying the ligand environment, it is possible to control the rate of polymerization and the stereochemistry of the resulting polymer. nih.govresearchgate.net For example, the use of specific bisphenoxide ligands in conjunction with yttrium isopropoxide has been shown to lead to highly syndiotactic PHB. rsc.org Computational studies, such as Density Functional Theory (DFT), have been employed to gain deeper insights into the reaction mechanism and the factors that govern stereoselectivity. rsc.org

The initiation of the polymerization can be achieved through the in-situ reaction of a yttrium precursor with a suitable ligand. rsc.org The choice of initiator and ligand system allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

Spectroscopic and Structural Elucidation Studies of Yttrium Methoxyethoxide

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Solution Structure

EXAFS spectroscopy is a powerful tool for probing the local atomic environment of a specific element, in this case, yttrium, within a material. For yttrium methoxyethoxide, EXAFS studies have been instrumental in understanding its structure in solution, which is crucial for controlling its reactivity in processes like sol-gel synthesis.

Research on yttrium 2-methoxyethoxide, Y(OCH₂CH₂OCH₃)₃, in a 2-methoxyethanol (B45455) solution revealed that the solid-state decameric structure does not persist upon dissolution. acs.orgnih.gov Instead, a pentameric framework, similar to that observed in Y₅O(OⁱPr)₁₃, is formed. acs.orgnih.gov This transformation highlights the dynamic nature of the precursor's structure in solution. The analysis of EXAFS data for such systems requires careful consideration of factors like the amplitude reduction factor and the cumulant expansion method to accurately model the radial distribution function, especially when asymmetry is present. acs.orgnih.gov A detailed analysis, including the comparison with known reference compounds like Y₅O(OⁱPr)₁₃ and Y(acac)₃·3H₂O, allows for a reliable structural characterization of this compound in solution. acs.orgnih.gov

Table 1: EXAFS-Derived Structural Information for this compound in Solution

| Parameter | Value/Description | Source |

|---|---|---|

| Predominant Structure | Pentameric framework | acs.orgnih.gov |

| Comparison Compound | Similar to Y₅O(OⁱPr)₁₃ | acs.orgnih.gov |

| Initial Solid-State Structure | Decameric unit (not preserved in solution) | acs.orgnih.gov |

| Analytical Method | Extended X-ray Absorption Fine Structure (EXAFS) | acs.orgnih.govresearchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed characterization of molecular structures in solution. For yttrium complexes, ⁸⁹Y NMR, in particular, provides valuable information, although its low sensitivity can be a challenge. nih.gov

The chemical shift in ⁸⁹Y NMR is highly sensitive to the coordination environment of the yttrium ion, making it a powerful probe for structural elucidation. nih.govresearchgate.net The development of techniques like dynamic nuclear polarization (DNP) has significantly enhanced the sensitivity of ⁸⁹Y NMR, allowing for the analysis of a wider range of yttrium complexes. nih.gov Studies have shown a correlation between the ⁸⁹Y chemical shift and the types of donor atoms coordinated to the metal ion, which can aid in the design of new yttrium-based materials. nih.gov

While specific NMR data for this compound is not extensively detailed in the provided results, the general principles of using ¹H, ¹³C, and ⁸⁹Y NMR are well-established for characterizing yttrium alkoxides and related complexes. nih.govufrgs.br For instance, in the characterization of other yttrium alkoxide complexes, ¹H and ¹³C NMR have been used to identify the different types of alkoxide ligands and their environments. nih.govacs.org Furthermore, 2D NMR techniques like ¹H,⁸⁹Y Heteronuclear Multiple Quantum Coherence (HMQC) have been successfully applied to determine ⁸⁹Y NMR data for various yttrium complexes in a relatively short time. nih.gov

Table 2: NMR Techniques for Yttrium Complex Characterization

| Technique | Information Provided | Source |

|---|---|---|

| ⁸⁹Y NMR | Highly sensitive to the yttrium coordination environment; wide chemical shift range. | nih.govresearchgate.netresearchgate.netacs.org |

| ¹H NMR | Characterizes proton environments of the organic ligands. | nih.govufrgs.br |

| ¹³C NMR | Characterizes carbon environments of the organic ligands. | nih.govufrgs.br |

| ¹H,⁸⁹Y HMQC | Efficient determination of ⁸⁹Y chemical shifts through correlation with proton signals. | nih.gov |

| CP/MAS ⁸⁹Y NMR | Characterization of yttrium-containing materials in the solid state. | acs.org |

X-ray Diffraction (XRD) and Electron Microscopy in Material Characterization

X-ray diffraction (XRD) and electron microscopy (SEM and TEM) are fundamental techniques for characterizing the solid-state structure, crystallinity, and morphology of materials derived from this compound, such as yttrium oxide (Y₂O₃) thin films and nanoparticles.

This compound is a known precursor for the synthesis of Y₂O₃. researchgate.net XRD analysis of Y₂O₃ films and powders reveals their crystalline phase. For instance, Y₂O₃ films derived from this compound and annealed at 700 °C show a cubic crystalline phase. researchgate.net The crystallinity of these materials can be influenced by the synthesis conditions and subsequent heat treatments. dntb.gov.uaresearchgate.netmdpi.com In some cases, as-deposited films may be amorphous or exhibit a low degree of crystallinity. dntb.gov.uaresearchgate.netaip.org

Scanning Electron Microscopy (SEM) provides information about the surface morphology of the materials. Y₂O₃ films can exhibit morphologies ranging from smooth to granular, depending on the deposition parameters. dntb.gov.uaresearchgate.net Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the determination of nanoparticle size and the observation of the crystalline lattice. mdpi.comresearchgate.netatomicles.com For example, TEM has been used to confirm the nanocrystalline nature of Y₂O₃ particles synthesized via a sol-gel route, with average sizes around 25 nm. mdpi.com High-resolution TEM (HRTEM) can even reveal details about the crystallographic structure at the nanoscale. nih.gov

Table 3: XRD and Electron Microscopy Findings for Y₂O₃ from Yttrium Precursors

| Technique | Observation | Material | Source |

|---|---|---|---|

| XRD | Cubic crystalline phase after annealing at 700 °C. | Y₂O₃ films from this compound | researchgate.net |

| XRD | Amorphous to highly crystalline depending on deposition. | Y₂O₃ thin films | aip.org |

| SEM | Smooth-to-grainy surface morphology. | Y₂O₃ thin films | dntb.gov.uaresearchgate.net |

| TEM | Nanoparticles with an average size of ~25 nm. | Y₂O₃ nanoparticles | mdpi.com |

| HRTEM | Reveals grains with different crystallographic structures. | Y₂O₃ thin films | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of precursors like this compound. This information is vital for designing chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, as it helps determine the appropriate temperature window for deposition.

While specific TGA data for this compound was not found in the search results, TGA studies of other yttrium precursors provide a comparative understanding. For instance, the TGA of tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] shows a clean decomposition with no residue, indicating good volatility. nih.govrsc.org The 50% volatile temperature (TG₁/₂) for this precursor was 197 °C. nih.gov Comparing different yttrium precursors via TGA allows for the selection of the most suitable compound for a specific application based on its volatility and thermal stability. mdpi.comresearchgate.net For example, a study comparing Y(EtCp)₂(ⁱPr₂-amd), Y(MeCp)₂(ⁱPr₂-amd), and Y(MeCp)₃ highlighted the differences in their thermal properties. mdpi.com

The thermal decomposition of yttrium precursors is a key step in the formation of Y₂O₃ films. TGA, often coupled with differential thermal analysis (DTA), can elucidate the temperatures at which the precursor decomposes to form the desired oxide material. researchgate.net

Table 4: Comparative TGA Data for Yttrium Precursors

| Precursor | 50% Volatile Temperature (TG₁/₂) | Key Observation | Source |

|---|---|---|---|

| Y(sBuCp)₃ | 197 °C | Clean volatility, no residue. | nih.gov |

| Y(EtCp)₃ | 186 °C | Greater volatility than Y(sBuCp)₃. | nih.gov |

| Y(nBuCp)₃ | 219 °C | Less volatile than Y(sBuCp)₃. | nih.gov |

Spectroscopic Techniques for Analyzing Film Composition and Structure

A variety of spectroscopic techniques are employed to analyze the composition, chemical bonding, and structure of thin films derived from this compound and other yttrium precursors.

X-ray Photoelectron Spectroscopy (XPS) is widely used to determine the elemental composition and chemical states of the elements within a film. nih.govacs.orgharvard.eduispc-conference.orgresearchgate.net XPS analysis of Y₂O₃ films can confirm their stoichiometry and detect the presence of impurities like carbon. nih.govmdpi.comacs.orgharvard.edu For example, high-purity Y₂O₃ films with negligible carbon and nitrogen contamination have been demonstrated using specific precursors and deposition conditions. nih.govmdpi.com The binding energies of the Y 3d and O 1s peaks in the XPS spectrum are characteristic of the Y-O bonding in yttrium oxide. nih.govacs.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are used to probe the vibrational modes of the material, providing information about its structure and bonding. dntb.gov.ua FTIR analysis of Y₂O₃ films reveals the characteristic Y-O vibrational modes. dntb.gov.ua Raman spectroscopy can be used to assess the crystallinity and phase of the Y₂O₃ films. dntb.gov.uaresearchgate.netaip.orgacs.org The Raman spectrum of crystalline Y₂O₃ shows a strong peak around 377 cm⁻¹, which is a hallmark of the cubic phase. aip.org

Table 5: Spectroscopic Analysis of Y₂O₃ Thin Films

| Technique | Information Obtained | Key Findings | Source |

|---|---|---|---|

| XPS | Elemental composition, chemical states, purity. | Confirms Y:O ratio, detects carbon impurities. | nih.govmdpi.comacs.orgharvard.edu |

| FTIR | Vibrational modes, chemical bonding. | Shows characteristic Y-O vibrations. | dntb.gov.ua |

| Raman Spectroscopy | Crystallinity, phase identification. | A peak around 377 cm⁻¹ indicates the cubic phase of Y₂O₃. | researchgate.netaip.orgacs.org |

Catalytic Applications of Yttrium Methoxyethoxide in Organic Transformations

Ring-Opening Polymerization of Cyclic Esters

Yttrium methoxyethoxide has demonstrated high efficacy as an initiator for the ring-opening polymerization of various cyclic esters, a key process for synthesizing biodegradable polymers like polylactide (PLA) and poly(3-hydroxybutyrate) (PHB).

Pioneering work in 1994 by Spassky et al. highlighted the performance of a homoleptic yttrium 2-methoxyethoxide complex, Y(OCH₂CH₂OCH₃)₃, in the ROP of racemic lactide (rac-lactide). ufrgs.br The complex proved to be remarkably active, facilitating the polymerization process readily at room temperature. ufrgs.br This discovery was a significant step, paving the way for the broader use of Group 3 metal complexes in the polymerization of cyclic esters. ufrgs.br While this early example showed high activity, it did not exhibit stereocontrol over the resulting polymer. ufrgs.br

Further research has shown that yttrium 2-methoxyethoxide is also a highly efficient initiator for the polymerization of β-butyrolactone, demonstrating exceptional reactivity at room temperature. researchgate.net The polymerization process initiated by this catalyst can exhibit living characteristics, which allows for good control over the polymer's molecular weight and the formation of well-defined polymer chains. researchgate.net The ROP of cyclic esters like lactide and β-butyrolactone is critical for producing aliphatic biodegradable polyesters, which are sought-after alternatives to conventional plastics. ufrgs.br

Below is a table summarizing the performance of yttrium-based catalysts in the ROP of selected cyclic esters.

| Catalyst System | Monomer | Conditions | Activity/Observations | Reference |

| Y(OCH₂CH₂OCH₃)₃ | rac-Lactide | Room Temperature | Highly active, no stereocontrol | ufrgs.br |

| Yttrium 2-methoxyethoxide | β-Butyrolactone | Room Temperature | Very efficient initiator, outstanding reactivity, living character | researchgate.net |

| Yttrium Phosphasalen | Macrolactones (C15-C23) | 25-100 °C, Toluene (B28343) or bulk | High conversions (>80%), TOF up to 200-400 h⁻¹ | d-nb.inforsc.org |

| Y{ON(N)OR2}/Alcohol | Chiral ε-caprolactones | N/A | Good control over molar mass, narrow dispersity | rsc.org |

Role of this compound in Catalytic Mechanisms

The catalytic activity of this compound in the ring-opening polymerization of cyclic esters is generally understood to proceed via a coordination-insertion mechanism. ufrgs.br This mechanism is a common pathway for many metal alkoxide-initiated ROP reactions. researchgate.net

The process begins with the coordination of the cyclic ester monomer to the yttrium metal center. The Lewis acidic nature of the yttrium ion facilitates the activation of the monomer's carbonyl group. Following coordination, the nucleophilic methoxyethoxide group (⁻OCH₂CH₂OCH₃) attacks the carbonyl carbon of the monomer. This leads to the cleavage of the ester's acyl-oxygen bond and the opening of the ring. The monomer is thus inserted into the yttrium-alkoxide bond, elongating the polymer chain and regenerating an active yttrium alkoxide species at the new chain end. This cycle of coordination, insertion, and ring-opening repeats, propagating the polymer chain.

Influence of Ligand Environment on Catalytic Activity

Ancillary ligands are critical in preventing undesirable side reactions, such as transesterification. ufrgs.br These side reactions can lead to a loss of control over the polymer's molecular weight, broaden the molecular weight distribution, and result in the formation of unwanted macrocycles or oligomers. ufrgs.br By occupying coordination sites on the yttrium atom, carefully chosen ligands can stabilize the catalyst and direct the approach of the monomer, thereby enhancing control over the polymerization process.

The table below illustrates the effect of different ligand environments on the stereoselectivity of yttrium-catalyzed lactide polymerization.

| Catalyst System | Monomer | Polymer Tacticity | Pr / Pm | Reference |

| [Y(L6){N(SiHMe₂)₂}(THF)] | rac-Lactide | Heterotactic | Pr = 0.90 | nih.gov |

| [Y(L6){N(SiHMe₂)₂}(THF)] | meso-Lactide | Syndiotactic | Pr = 0.75 | nih.gov |

| Yttrium complex with bulky o-substituents | rac-β-Butyrolactone | Syndiotactically enriched | Pr up to 0.86 | researchgate.net |

Pr refers to the probability of syndiotactic linkages, while Pm refers to the probability of isotactic linkages.

Theoretical and Computational Studies on Yttrium Methoxyethoxide Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajol.info It is widely employed to predict molecular geometries, electronic properties, and reactivity. uni-muenchen.derutgers.edu For yttrium complexes, DFT calculations can elucidate the coordination environment of the yttrium center, bond lengths, bond angles, and the distribution of electron density. tudelft.nlnih.gov

In a typical DFT study on a molecule like yttrium methoxyethoxide, the first step would be to perform a geometry optimization to find the lowest energy structure. From this optimized structure, various properties can be calculated. For instance, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. ajol.info

While direct DFT data for this compound is scarce in the literature, studies on other yttrium complexes provide a template for the expected findings. For example, DFT calculations on bis(phthalocyaninato) yttrium complexes have successfully described their molecular structures and orbital characteristics. nih.gov Similarly, DFT has been used to investigate the structure of yttrium oxyhydrides and yttrium-doped potassium clusters. tudelft.nlrsc.org These studies show that DFT can accurately model the covalent character of Y-O bonds and the influence of the metal center on the electronic properties of the ligands. tudelft.nl

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical this compound Monomer (Note: This data is hypothetical and for illustrative purposes, as specific published DFT results for this compound are not available. The values are based on typical ranges for similar metal alkoxides.)

| Parameter | Description | Hypothetical Value |

| Y-O Bond Length | The distance between the yttrium atom and the oxygen atom of the methoxyethoxide ligand. | 2.15 Å |

| O-Y-O Bond Angle | The angle formed by two oxygen atoms and the central yttrium atom. | 95.5° |

| C-O-Y Bond Angle | The angle defining the geometry of the ligand's coordination to the metal center. | 125.0° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating electronic stability and reactivity. | 4.6 eV |

Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a key tool for mapping the potential reaction pathways of precursor molecules during chemical transformations, such as thermal decomposition or hydrolysis. This involves calculating the energy of the system along a proposed reaction coordinate, identifying transition states, and determining the activation energy barriers for each step. Such models can predict the most likely decomposition mechanisms and the formation of intermediate species.

Applying this approach to this compound would involve modeling key reaction steps such as:

Ligand Dissociation: The initial step where a methoxyethoxide ligand detaches from the yttrium center.

Hydrolysis: Reaction with water molecules, leading to the formation of yttrium-hydroxide species.

Condensation: The combination of two yttrium-containing species to form a Y-O-Y bridge, eliminating a byproduct like water or alcohol.

Each of these steps has an associated energy barrier that determines its rate. By calculating the full energy profile, researchers can identify rate-limiting steps and understand how reaction conditions (e.g., temperature, presence of water) can be tuned to favor specific outcomes.

Table 2: Hypothetical Energy Profile for a Simplified this compound Reaction Pathway (Note: This table is illustrative. The values are hypothetical and represent the type of data generated from reaction pathway modeling.)

| Reaction Step | Description | Reactants | Transition State Energy (kcal/mol) | Products |

| 1. Hydrolysis | First hydrolysis of the precursor. | Y(OR)₃ + H₂O | 15.2 | Y(OR)₂(OH) + ROH |

| 2. Condensation | Dimerization via an olation reaction. | 2 Y(OR)₂(OH) | 21.5 | (RO)(OH)Y-O-Y(OH)(OR) + ROH |

| 3. Oxide Formation | Final conversion to yttrium oxide. | (RO)(OH)Y-O-Y(OH)(OR) | 35.8 | Y₂O₃ + byproducts |

| (Where R = -CH₂CH₂OCH₃) |

Simulations of Precursor Behavior in Deposition Processes

The behavior of this compound as a precursor in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) or sol-gel processing is critical to the quality of the resulting thin films or nanoparticles. mit.edu Computational simulations, such as molecular dynamics (MD), can model the dynamic behavior of precursor molecules in solution or in the gas phase.

These simulations can provide insights into:

Aggregation: this compound is known to form clusters in solution. researchgate.net MD simulations can predict the size and structure of these aggregates and how they are affected by solvent type and concentration.

Diffusion and Transport: In CVD processes, the transport of the precursor molecules to the substrate surface is a key factor. Simulations can model the diffusion characteristics of the precursor in the carrier gas. researchgate.net

Surface Adsorption and Reaction: MD can simulate the interaction of the precursor with the substrate surface, including adsorption, surface diffusion, and subsequent decomposition to form the thin film.

Although direct simulation studies on this compound are not widely published, related work on other metal alkoxides highlights the potential of this approach. For example, MD simulations have been used to generate structural models of bioactive glasses prepared from alkoxide precursors. royalsocietypublishing.org Furthermore, thermogravimetric analysis combined with other techniques is used to study the thermal decomposition of heterometallic alkoxide precursors, providing data that can inform and validate computational models. acs.org Experimental studies using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have investigated the local coordination environment of yttrium in this compound solutions, providing structural data that serves as a crucial input for building accurate computational models. acs.org

Table 3: Key Parameters Investigated in Simulations of Precursor Deposition (Note: This table outlines the types of data that would be targeted in a computational simulation of a deposition process.)

| Simulation Parameter | Relevance to Deposition Process | Method of Analysis |

| Precursor Aggregation Number | Affects viscosity in sol-gel and volatility in CVD. | Molecular Dynamics (MD) |

| Diffusion Coefficient | Determines mass transport rate to the substrate. | MD, Kinetic Monte Carlo |

| Adsorption Energy | Influences whether precursor molecules stick to the surface. | DFT, MD |

| Surface Mobility | Affects the ability of adsorbed molecules to find optimal growth sites, impacting film morphology. | MD |

| Decomposition Barrier | The energy required for the precursor to break down on the surface, controlling the growth rate. | DFT, Transition State Theory |

Future Research Directions and Emerging Applications

Novel Precursor Design for Enhanced Film Properties and Deposition Control

The performance of thin films derived from metal-organic precursors is intrinsically linked to the chemical design of the precursor itself. For techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), precursors must exhibit tailored volatility and thermal stability. umich.edu Research efforts are focused on modifying alkoxide precursors, such as yttrium methoxyethoxide, to optimize these characteristics. Approaches include the use of mixed-ligand systems to prevent premature precipitation and enhance stability towards moisture. umich.edu

The development of new yttrium precursors demonstrates a clear trend towards designing molecules that are volatile, thermally stable, and highly reactive with a co-reactant like water, which can lead to cleaner decomposition and purer films. harvard.edu For instance, a newly designed nitro-functionalized malonato complex of yttrium has been used for the combustion synthesis of dielectric yttrium oxide thin films at relatively low temperatures (250-350 °C). rsc.org Similarly, yttrium tris(N,N′-diisopropylacetamidinate) was developed as a precursor for ALD, noted for its thermal stability and clean sublimation, leaving less than 1% residue. harvard.eduharvard.edu These advancements in precursor design allow for greater control over the deposition process, resulting in films with superior properties, such as high purity, smoothness, and controlled crystallinity, which are crucial for electronic applications. harvard.edursc.org

Exploration in New Multi-Component Oxide Systems

This compound is a valuable precursor for creating complex, multi-component oxide materials through methods like sol-gel synthesis. sigmaaldrich.com These materials often exhibit unique properties not found in their single-oxide constituents. A significant area of research is the synthesis of high-temperature superconductors, such as Yttrium Barium Copper Oxide (YBCO). A soluble, molecular precursor with the composition Cu₃O₃Ba₂Y(meOEt)₇, where meOEt is 2-methoxyethoxide, has been synthesized from the reaction of a copper(II) oxide polymer with barium and yttrium alkoxides. aip.org Pyrolysis and oxidation of this single-source precursor lead to the formation of the desired orthorhombic YBa₂Cu₃O₇₋ₓ superconducting phase. aip.org

Beyond superconductors, research extends to other functional multi-component systems. Yttria-stabilized zirconia (YSZ) powders and films, used in solid oxide fuel cells, are another key application area for this compound precursors. sigmaaldrich.com The synthesis of novel triple metal alkoxides, such as a strontium-yttrium-zirconium methoxyethoxide formulated as SrYZr(OEtOMe)₉, highlights the potential for creating highly uniform, complex oxide thin films from a single molecular source. researchgate.net This approach offers a pathway to a wide variety of ternary and quaternary materials with precisely controlled stoichiometry and potentially metastable phases, which are of interest for applications ranging from batteries to catalysis. nih.gov

Advances in Mechanistic Understanding and In-situ Characterization

A deeper understanding of the chemical and physical transformations that occur as a precursor like this compound converts to a solid-state material is critical for process optimization. Research in this area focuses on the thermal decomposition mechanisms. Studies on analogous precursors, such as yttrium acetate (B1210297), reveal that decomposition is a multi-step process initiated by the breaking of the metal-ligand bond, followed by the formation of intermediates like yttrium carbonate and yttrium hydroxide (B78521) before the final oxide is formed at higher temperatures. researchgate.net The decomposition of yttrium oxalate (B1200264) similarly proceeds through intermediate oxycarbonates. mdpi.com

To probe these transformations in real-time, in-situ characterization techniques are increasingly employed. X-ray photoelectron spectroscopy (XPS) can be used to control the step-by-step growth of yttrium oxide layers, providing information on the chemical composition and oxidation states at the surface. researchgate.net Combining thermoanalytical techniques like thermogravimetry (TG) with evolved gas analysis (EGA) allows for a detailed analysis of the decomposition pathway, identifying the gaseous byproducts released at each stage. researchgate.net Furthermore, computational methods like Density Functional Theory (DFT) are being used to calculate the energy requirements for elementary reaction steps, such as bond cleavage and surface desorption, providing atomic-level insight into the catalytic decomposition mechanisms on surfaces. nih.gov

Development of Advanced Catalytic Systems

Yttrium oxide (Y₂O₃), often synthesized from precursors like this compound, is emerging as a versatile and efficient catalyst. It has been successfully used as a heterogeneous catalyst in organic synthesis, for example, in the one-pot, three-component condensation reaction to produce pyrano[2,3-d]pyrimidine derivatives. researchgate.netbibliomed.org The advantages of using Y₂O₃ include simple reaction procedures, high yields, and environmentally friendly conditions. researchgate.net

Beyond its use as a primary catalyst, Y₂O₃ is a valuable promoter or support material. The introduction of Y₂O₃ to cobalt-based catalysts has been shown to enhance the recombination and desorption of nitrogen atoms, significantly improving the catalytic activity for the thermal decomposition of ammonia (B1221849) for hydrogen production. nih.gov In another application, adding yttrium oxide to a Ru/CeO₂ catalyst influenced the conversion and selectivity in the reverse water-gas shift (RWGS) reaction. mdpi.com Furthermore, a homoleptic yttrium 2-methoxyethoxide complex itself has proven to be a highly active catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide, opening pathways for creating new biodegradable polymers. ufrgs.br

Integration into Next-Generation Electronic and Optical Devices

Yttrium oxide (Y₂O₃) films derived from precursors including this compound possess a combination of desirable properties—a high dielectric constant (k≈12-18), a large bandgap (~5.5 eV), and good thermal stability—making them a strong candidate for use in next-generation electronic and optical devices. harvard.edumdpi.com

In microelectronics, Y₂O₃ is being extensively investigated as a high-k gate dielectric material to replace silicon dioxide in transistors and memory devices. researchgate.net Y₂O₃ thin films deposited by methods like ALD have demonstrated low leakage current densities (<10⁻⁷ A/cm² at 2 MV/cm) and high electrical breakdown fields (~5 MV/cm), which are critical for advanced CMOS applications. harvard.edu Researchers have successfully fabricated solution-processed thin-film transistors (TFTs) using a yttrium oxide dielectric derived from a molecular precursor, achieving excellent performance characteristics. rsc.org These films are also used as buffer layers in non-volatile ferroelectric random access memory (FRAM). researchgate.netjkps.or.kr

Table 1: Performance of a Solution-Processed YₓOᵧ-Based Thin-Film Transistor Data sourced from research on combustion synthesis of dielectric films from molecular precursors. rsc.org

| Parameter | Value |

|---|---|

| Saturation Mobility (µsat) | 2.1 cm² V⁻¹ s⁻¹ |

| Threshold Voltage (Vth) | 6.9 V |

| On/Off Current Ratio (Ion/Ioff) | 7.6 x 10⁵ |

In the field of optics, the high refractive index of Y₂O₃ (~1.8-1.9) makes it suitable for fabricating optical planar waveguides. harvard.eduresearchgate.netsoton.ac.uk Sol-gel methods using this compound can produce high-quality Y₂O₃ waveguide layers. researchgate.net These waveguides are essential components for developing compact and efficient solid-state lasers and other integrated photonic devices. soton.ac.uk The ability to tune the film's structural and optical properties by adjusting deposition parameters allows for the precise design of these optical components. researchgate.net

Q & A

Q. What are the optimal synthesis conditions for yttrium methoxyethoxide, and how do reaction parameters influence purity?

this compound is typically synthesized via the reaction of yttrium metal with 2-methoxyethanol under inert conditions (e.g., argon atmosphere) at elevated temperatures (e.g., 80°C) . Key parameters include:

- Reaction time : Prolonged durations (24+ hours) ensure complete metal dissolution.

- Temperature control : Heating above 80°C may accelerate side reactions, while lower temperatures yield incomplete conversion.

- Centrifugation : Post-reaction centrifugation at 8000 rpm removes unreacted metal particles, yielding a clear solution .

Purity can be assessed via elemental analysis or titration. Contamination risks (e.g., hydroxide formation) require strict anhydrous handling.

Q. What are the recommended characterization techniques for verifying this compound’s structural integrity?

- X-ray Powder Diffraction (XRDP) : Identifies crystalline phases; amorphous samples may require complementary techniques like FT-IR or NMR .

- Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition pathways (e.g., mass loss at 550°C correlates with oxide formation) .

- Solid-state NMR : Probes local coordination environments of yttrium and methoxyethoxy ligands.

- Elemental Analysis : Confirms stoichiometry (C9H21O6Y) .

Q. How should researchers handle this compound to prevent decomposition during experiments?

- Storage : Seal containers under inert gas (argon) and store at 0–6°C to minimize hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps.

- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) that trigger ligand exchange or precipitation .

Advanced Research Questions

Q. How does thermal decomposition of this compound compare to other yttrium alkoxides, and what insights does this provide for materials synthesis?

Heating this compound above 550°C induces decomposition to yttrium oxide (Y₂O₃) with reduced crystallite sizes (4–5 nm) . Comparative studies with yttrium isopropoxide or acetylacetonate reveal:

- Decomposition kinetics : Methoxyethoxy ligands decompose at lower temperatures than bulkier ligands, affecting oxide crystallinity.

- Application relevance : Lower decomposition temperatures enable low-energy routes to nanocrystalline Y₂O₃ for catalysts or phosphors .

Methodological note: Pair TGA with in-situ XRD to track phase transitions.

Q. What strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

Discrepancies arise from variations in:

- Ligand hydrolysis : Trace water induces insoluble yttrium hydroxide formation, skewing solubility measurements.

- Solvent purity : DMF or THF must be rigorously dried (e.g., molecular sieves).

- Concentration effects : Higher concentrations (>15% w/w) may trigger gelation due to oligomerization .

Experimental design: Conduct solubility tests under controlled humidity (<1 ppm H₂O) and report solvent batch purity.

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) can model:

- Ligand dissociation energies : Compare methoxyethoxy vs. other ligands (e.g., ethoxide) to predict substitution tendencies.

- Solvent interactions : Simulate solvent coordination effects on yttrium’s Lewis acidity.

- Reaction pathways : Identify intermediates in hydrolysis or polymerization reactions.

Validation: Cross-reference computational results with EXAFS or XANES data for yttrium’s local structure .

Q. What experimental evidence supports the proposed oligomeric structure of this compound in solution?

- Viscosity measurements : Non-Newtonian behavior suggests oligomer formation at high concentrations.

- Light scattering : Dynamic light scattering (DLS) detects aggregates in methoxyethanol solutions.

- Cryo-TEM : Direct imaging of nanoscale clusters .

Contrast with monomeric analogs (e.g., indium methoxyethoxide) to isolate yttrium-specific behavior .

Methodological Considerations

Q. How should researchers document synthesis parameters to ensure reproducibility in this compound studies?

Q. What statistical approaches are appropriate for analyzing variability in this compound’s catalytic performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.